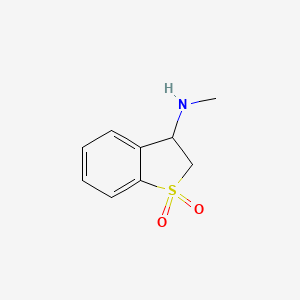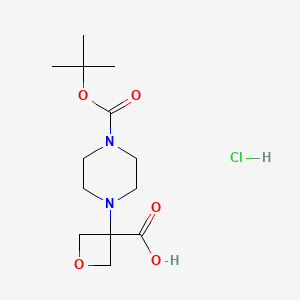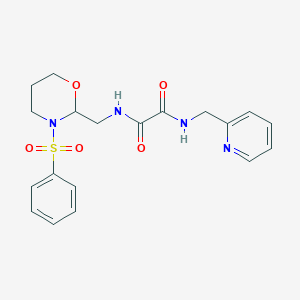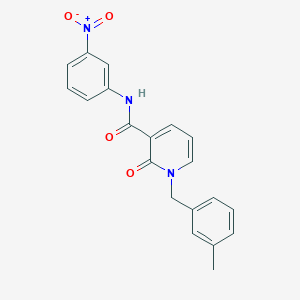
3-Propylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylbenzene-1-sulfonyl chloride is an organic compound . It is a derivative of benzene, which is one of the most basic structures in organic chemistry .
Synthesis Analysis
The synthesis of 3-Propylbenzene-1-sulfonyl chloride is typically achieved through Friedel-Crafts alkylation . This process involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3) .Molecular Structure Analysis
The molecular structure of 3-Propylbenzene-1-sulfonyl chloride consists of a benzene ring attached to a propyl group . The InChI code for this compound is 1S/C9H11ClO2S/c1-2-4-8-5-3-6-9 (7-8)13 (10,11)12/h3,5-7H,2,4H2,1H3 .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like 3-Propylbenzene-1-sulfonyl chloride are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .Physical And Chemical Properties Analysis
3-Propylbenzene-1-sulfonyl chloride is a clear, colorless liquid at room temperature with a characteristic, sweet, and somewhat aromatic odor . It has a molecular weight of 218.7 and a density of about 0.86 g/cm3 at 20°C .Scientific Research Applications
Synthesis and Chemical Reactions
Sulfonyl chlorides, including compounds like 3-Propylbenzene-1-sulfonyl chloride, are widely utilized in various chemical syntheses. They play a critical role in the production of detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. These compounds are also used as intermediates in the synthesis of sulfonic acids and their esters. The synthesis methods for sulfonyl chlorides have evolved to become more efficient, yielding higher reaction product percentages and requiring less stringent conditions (Lezina, Rubtsova, & Kuchin, 2011).
Catalysis and Chemical Modifications
3-Propylbenzene-1-sulfonyl chloride can be used in the modification of ion-exchange membranes, where sulfonyl chloride groups are introduced to enhance specific chemical properties. These modifications can significantly impact the electrical resistance and permselectivity of the membranes, making them more efficient for certain applications (Takata & Sata, 1996). Additionally, sulfonyl chlorides are employed in the synthesis of efficient and stable solid acid catalysts, which are crucial in various chemical reactions, including esterifications and acylations (Liu et al., 2010).
Organic Synthesis and Drug Development
In the realm of organic synthesis, sulfonyl chlorides like 3-Propylbenzene-1-sulfonyl chloride are used in reactions such as the arylsulfonylation of anilines, which is fundamental in synthesizing various organic compounds with potential pharmaceutical applications (Kustova, Sterlikova, & Klyuev, 2002). They are also pivotal in creating intermediates for β3 adrenergic receptor agonists, demonstrating their significance in drug discovery and development (Ikemoto et al., 2003).
Nucleotide Synthesis and Biotechnology
The use of polymeric sulfonyl chlorides, closely related to 3-Propylbenzene-1-sulfonyl chloride, has been explored in the synthesis of internucleotide bonds. This application is particularly relevant in the field of biotechnology and genetic engineering (Rubinstein & Patchornik, 1975).
Advanced Material Synthesis
Sulfonyl chlorides are involved in the synthesis of advanced materials, such as sulphonyl resins. These materials have diverse applications ranging from industrial to scientific research, illustrating the versatility of sulfonyl chloride compounds (Barcellos et al., 2005).
Mechanism of Action
The mechanism of action for 3-Propylbenzene-1-sulfonyl chloride involves a two-step process. The first step is the attack of an electrophile at carbon to form a cationic intermediate . The second step involves the regeneration of the aromatic ring from this cationic intermediate by loss of a proton .
Safety and Hazards
properties
IUPAC Name |
3-propylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-2-4-8-5-3-6-9(7-8)13(10,11)12/h3,5-7H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMCHQIUSIZYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626962.png)


![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)






